Nifurfoline is classified as a nitrofuran derivative, which is a group of compounds known for their antimicrobial and anti-inflammatory properties. It has been primarily investigated for its use in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions due to its ability to modulate inflammatory responses and improve lung function.
Nifurfoline belongs to the class of nitrofurans, which are characterized by the presence of a nitro group attached to a furan ring. This compound has been synthesized for research purposes and is not widely available commercially. Its classification as an anti-inflammatory agent makes it significant in the field of respiratory medicine.
The synthesis of Nifurfoline involves several chemical reactions that typically include the nitration of furfural or related compounds. The synthesis can be summarized in the following steps:
Technical details regarding specific reaction conditions (temperature, time, solvent systems) may vary based on the synthetic route but generally involve controlled environments to ensure high yields and purity.
The molecular structure of Nifurfoline can be represented by its chemical formula . The structure features:
Data from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of these functional groups and help elucidate the compound's three-dimensional conformation.
Nifurfoline undergoes various chemical reactions that can be categorized into:
The technical details regarding these reactions often involve specific reagents and conditions that facilitate the transformation while maintaining the integrity of the nitrofuran structure.
The mechanism of action of Nifurfoline primarily revolves around its ability to inhibit pro-inflammatory cytokines and modulate immune responses. Key points include:
Data from pharmacological studies indicate that Nifurfoline exerts its effects by influencing signaling pathways related to inflammation and immune response modulation.
Nifurfoline exhibits several notable physical and chemical properties:
These properties are critical for understanding how Nifurfoline behaves under various laboratory conditions and its potential formulation into pharmaceutical products.
Nifurfoline has several scientific uses, particularly in pharmacology:
Nitrofurans are classified based on their core structural modifications and therapeutic targets:
Table 1: Functional Classification of Key Nitrofuran Derivatives
Compound | Core Structure | Primary Therapeutic Use |
---|---|---|
Nitrofurantoin | Hydantoin-substituted nitrofuran | Urinary tract infections |
Nifuroxazide | 4-Hydroxybenzohydrazide derivative | Gastroenteritis, diarrhea |
Nifurtimox | Nitrofuran-thiazole hybrid | Chagas disease (trypanocidal) |
Nifurfoline | Morpholinomethyl-imidazolidinedione | Antimicrobial, STAT3 inhibition |
Furazolidone | 3-Amino-2-oxazolidinone derivative | Bacterial/Protozoal infections |
Functionally, nitrofurans are prodrugs requiring enzymatic reduction for activation. Their antimicrobial efficacy stems from the generation of cytotoxic anions that damage microbial DNA and inhibit ribosomal function. Recent research highlights additional roles in cancer therapy due to STAT3 pathway inhibition [3] [8].
Nifurfoline distinguishes itself through a unique morpholinomethyl-imidazolidinedione structure. Key features include:
O=C1CN(N=CC2=CC=C([N+](=O)[O-])O2)C(=O)N1CN1CCOCC1
[1] This hybrid architecture merges the redox properties of nitrofurans with the bioactive morpholine moiety, which influences pharmacokinetics and target specificity. Unlike simpler nitrofurans like nitrofurantoin, Nifurfoline’s imidazolidinedione core may confer additional hydrogen-bonding capacity for target interactions [7] [8].
Table 2: Structural Comparison of Nifurfoline with Reference Nitrofurans
Parameter | Nifurfoline | Nifuroxazide | Nitrofurantoin |
---|---|---|---|
Molecular Weight | 337.29 g/mol | 275.22 g/mol | 238.16 g/mol |
Nitrofuran Position | C2 of imidazolidinedione | N'-acylhydrazone linkage | C5 of hydantoin |
Key Pharmacophore | Morpholinomethyl group | 4-Hydroxybenzamide | Azomethine-linked hydantoin |
LogP | -0.451 (predicted) | 2.1 (experimental) | -0.89 (experimental) |
Nifurfoline emerged during the 1960s–1980s peak of nitrofuran research:
Unlike clinical nitrofurans (e.g., nifuroxazide), Nifurfoline remains a research compound, with recent studies focusing on its unique STAT3 and ALDH1 interactions rather than antimicrobial applications [3] [8].
Molecular Structure and Physicochemical Properties
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8